(Rac)-Moxifloxacin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

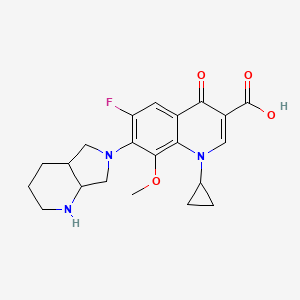

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABPRXSRWADJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861404 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354812-41-2 | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354812-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxifloxacin [Non-stereospecific] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Rac)-Moxifloxacin

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Synthesis of (Rac)-Moxifloxacin

The synthesis of racemic Moxifloxacin primarily involves the condensation of a quinolone carboxylic acid derivative with a racemic bicyclic amine. The most common synthetic route utilizes 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (±)-cis-2,8-diazabicyclo[4.3.0]nonane.

Synthetic Pathway

The overall synthetic scheme involves a nucleophilic aromatic substitution reaction where the C-7 fluorine atom of the quinolone core is displaced by the secondary amine of the bicyclic system.

Experimental Protocol for Synthesis

This protocol describes a common method for the synthesis of this compound.

Materials:

-

1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

-

(±)-cis-2,8-diazabicyclo[4.3.0]nonane

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (1 equivalent) and (±)-cis-2,8-diazabicyclo[4.3.0]nonane (1.1 equivalents) in dimethyl sulfoxide.[1]

-

Heat the reaction mixture to a temperature between 65-70°C.[1]

-

Stir the reaction for 6-8 hours, monitoring the progress by High-Performance Liquid Chromatography (HPLC).[1]

-

Upon completion, cool the reaction mixture to room temperature (25-30°C).[1]

-

Add water to the mixture and continue stirring for approximately 2 hours to precipitate the product.[1]

-

Collect the solid product by filtration.

-

Wash the collected solid with water and dry it under a vacuum at an elevated temperature (e.g., 75°C) to yield this compound.[1]

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its identity, purity, and stability. This involves a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

References

A Deep Dive into the Physicochemical Properties of Moxifloxacin Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of moxifloxacin and its stereoisomers. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is the pure (S,S)-enantiomer and is known for its broad-spectrum antibacterial activity.[1][2] The presence of two chiral centers in its structure gives rise to four possible stereoisomers: the (S,S)-enantiomer (moxifloxacin), the (R,R)-enantiomer, and the (R,S)- and (S,R)-diastereomers.[1][3] Understanding the distinct physicochemical properties of these isomers is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety.

The bactericidal action of moxifloxacin stems from the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] These enzymes are essential for DNA replication, repair, and recombination. The stereochemistry of the moxifloxacin molecule is believed to play a significant role in its interaction with these target enzymes.

Physicochemical Data Summary

While extensive data is available for the active (S,S)-enantiomer (moxifloxacin), there is a notable lack of publicly available, direct experimental comparisons of the physicochemical properties of all four stereoisomers. The following tables summarize the known quantitative data for moxifloxacin hydrochloride, the commercially available form of the (S,S)-enantiomer.

Table 1: General Physicochemical Properties of Moxifloxacin Hydrochloride ((S,S)-enantiomer)

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄FN₃O₄ · HCl | [6] |

| Molecular Weight | 437.89 g/mol | [6] |

| pKa₁ (Carboxylic Acid) | 6.2 - 6.4 | [7][8] |

| pKa₂ (Piperidine Nitrogen) | 9.14 - 9.5 | [7][8] |

| LogP (Octanol/Water) | -0.51 to 0.6 | [6][7] |

| Melting Point | Varies with crystalline form | [9] |

Table 2: Solubility of Moxifloxacin Hydrochloride ((S,S)-enantiomer) in Various Solvents

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [8] |

| 0.1 N NaOH | Soluble | [8] |

| Methanol | Sparingly soluble | [8] |

| 0.1 N HCl | Slightly soluble | [8] |

| Dimethylformamide | Slightly soluble | [8] |

| Ethanol | Slightly soluble | [8] |

| Methylene Chloride | Practically insoluble | [8] |

| Acetone | Practically insoluble | [8] |

| Ethyl Acetate | Practically insoluble | [8] |

| Toluene | Practically insoluble | [8] |

Stereoselective Biological Activity

The interaction of moxifloxacin with its target is a complex process. The crystal structure of moxifloxacin in a complex with Acinetobacter baumannii topoisomerase IV and DNA reveals that the drug intercalates into the DNA at the site of cleavage.[11] It forms a stable ternary complex through interactions with both the enzyme and the DNA, preventing the re-ligation of the DNA strands and leading to bacterial cell death.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constants (pKa) of a substance in a given solvent system.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the moxifloxacin isomer of known concentration (e.g., 1 mM) in a suitable solvent, typically purified water or a co-solvent system if solubility is low.[12]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[12]

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Place a known volume of the moxifloxacin isomer solution into a temperature-controlled vessel and add the background electrolyte.

-

If determining the pKa of the acidic function, titrate the solution with the standardized strong base. If determining the pKa of the basic function, first acidify the solution with the strong acid and then titrate with the strong base.[12]

-

Add the titrant in small, precise increments and record the pH value after each addition, ensuring the reading has stabilized.[12]

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve (the inflection point).[12]

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation:

-

Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[4]

-

Ensure the analytical method for quantifying the concentration of the moxifloxacin isomer is validated for accuracy, precision, and linearity.

-

-

Equilibration:

-

Add an excess amount of the solid moxifloxacin isomer to a flask containing a known volume of the buffer solution. The excess solid is crucial to ensure saturation.[13]

-

Seal the flasks and place them in a constant temperature shaker bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This can be achieved by filtration (using a filter that does not adsorb the compound) or centrifugation.[14]

-

Dilute the sample if necessary and analyze the concentration of the dissolved moxifloxacin isomer using the validated analytical method (e.g., HPLC-UV).

-

-

Data Reporting:

-

The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L) at a specific pH and temperature.

-

Visualizations

Logical Workflow for Physicochemical Property Determination

Caption: Workflow for the characterization of moxifloxacin enantiomers.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Caption: Inhibition of bacterial topoisomerases by moxifloxacin.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. bluelakepharmapi.com [bluelakepharmapi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Correlating Minimum Inhibitory Concentrations of ofloxacin and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

An In-depth Technical Guide to the Stereoisomerism and Chirality of Moxifloxacin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent renowned for its broad-spectrum activity against a wide range of bacterial pathogens. A key aspect of its molecular characterization and therapeutic efficacy lies in its stereochemistry. The moxifloxacin molecule possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available and biologically active form is the (S,S)-enantiomer. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of moxifloxacin, including its chemical structure, the properties of its stereoisomers, methods for its stereoselective synthesis, and detailed protocols for chiral separation and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, analysis, and application of moxifloxacin.

The Stereochemical Landscape of Moxifloxacin

Moxifloxacin's chemical structure, 1-cyclopropyl-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, contains two stereocenters within the octahydropyrrolo[3,4-b]pyridine side chain.[1] This results in the potential for four distinct stereoisomers:

-

(S,S)-Moxifloxacin: The therapeutically active enantiomer.

-

(R,R)-Moxifloxacin: The enantiomer of the active drug.

-

(R,S)-Moxifloxacin: A diastereomer.

-

(S,R)-Moxifloxacin: A diastereomer.

The specific spatial arrangement of the substituents at these chiral centers is crucial for the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.

Physicochemical and Pharmacological Properties of Moxifloxacin Stereoisomers

While comprehensive, directly comparative data for all four stereoisomers is limited in publicly available literature, the following tables summarize the known properties of moxifloxacin, which primarily refer to the active (S,S)-enantiomer, and its (R,R)-enantiomer where noted.

Physicochemical Properties

| Property | (S,S)-Moxifloxacin | (R,R)-Moxifloxacin | Diastereomers (R,S & S,R) |

| Molecular Formula | C₂₁H₂₄FN₃O₄ | C₂₁H₂₄FN₃O₄ | C₂₁H₂₄FN₃O₄ |

| Molecular Weight | 401.43 g/mol | 401.43 g/mol | 401.43 g/mol |

| IUPAC Name | 7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | 7-[(4aR,7aR)-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | Data not available |

| Calculated LogP | 0.6 | 0.6 | Data not available |

| Aqueous Solubility | 0.168 mg/mL | Data not available | Data not available |

| pKa (strongest acidic) | 5.69 | Data not available | Data not available |

| pKa (strongest basic) | 9.42 | Data not available | Data not available |

Data for (S,S)-Moxifloxacin sourced from PubChem and DrugBank.

Pharmacological and Toxicological Properties

The antibacterial activity of moxifloxacin is primarily attributed to the (S,S)-enantiomer. The other stereoisomers are considered impurities and are expected to have significantly lower or no antibacterial activity.

| Parameter | (S,S)-Moxifloxacin | (R,R)-Moxifloxacin & Diastereomers |

| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV. | Expected to have significantly lower or no inhibitory activity. |

| Antibacterial Spectrum | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Largely inactive. |

| MIC₉₀ (Streptococcus pneumoniae) | ≤0.25 mg/L[2] | Data not available |

| MIC₉₀ (Staphylococcus aureus, quinolone-susceptible) | 0.06 mg/L[3] | Data not available |

| IC₅₀ (E. coli DNA Gyrase) | Lower than ciprofloxacin, norfloxacin, and sparfloxacin.[4] | Data not available |

| IC₅₀ (E. coli Topoisomerase IV) | Lower than ciprofloxacin, norfloxacin, and sparfloxacin.[4] | Data not available |

| Oral LD₅₀ (Rat) | 1320 mg/kg (for the racemate or S,S form) | Data not available |

| Oral LD₅₀ (Monkey) | 1500 mg/kg (for the racemate or S,S form) | Data not available |

Stereoselective Synthesis of (S,S)-Moxifloxacin

The synthesis of the enantiomerically pure (S,S)-moxifloxacin relies on the stereoselective synthesis of its key chiral intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane. Several synthetic strategies have been developed to achieve high enantiomeric purity.[5][6]

Logical Workflow for Stereoselective Synthesis

The following diagram illustrates a generalized workflow for the stereoselective synthesis of the key chiral intermediate of moxifloxacin.

Caption: Stereoselective synthesis of the key moxifloxacin intermediate.

Experimental Protocols for Chiral Separation

The separation and quantification of moxifloxacin's stereoisomers are crucial for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.

Chiral HPLC Method for Enantiomeric Purity

This protocol describes a method for the determination of the (R,R)-enantiomer in moxifloxacin hydrochloride drug substance.

5.1.1 Instrumentation and Materials

-

High-Performance Liquid Chromatograph with UV detector.

-

Chiral stationary phase column (e.g., cellulose- or amylose-based).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Moxifloxacin hydrochloride reference standard and sample.

-

(R,R)-moxifloxacin reference standard.

-

HPLC grade solvents.

5.1.2 Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-hexane : isopropanol : diethylamine : acetic acid (85:15:0.2:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 293 nm |

| Injection Volume | 10 µL |

5.1.3 Sample Preparation

-

Standard Solution: Accurately weigh and dissolve the (R,R)-moxifloxacin reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the moxifloxacin hydrochloride sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

System Suitability Solution: A mixture of (S,S)-moxifloxacin and (R,R)-moxifloxacin to demonstrate resolution.

5.1.4 Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the system suitability solution and verify that the resolution between the (S,S) and (R,R) peaks is adequate (typically > 2.0).

-

Inject the standard solution and record the peak area.

-

Inject the sample solution and record the peak areas for both the main peak ((S,S)-moxifloxacin) and any impurity peak corresponding to the (R,R)-enantiomer.

-

Calculate the percentage of the (R,R)-enantiomer in the sample.

Capillary Electrophoresis Method for Stereoisomer Separation

This protocol is suitable for the separation of all four stereoisomers of moxifloxacin.[1][7]

5.2.1 Instrumentation and Materials

-

Capillary Electrophoresis system with a UV detector.

-

Fused-silica capillary.

-

Power supply.

-

Moxifloxacin hydrochloride reference standard and sample.

-

Reference standards for the other stereoisomers (if available).

-

Reagents for buffer preparation (e.g., triethylamine, phosphoric acid, highly-sulfated gamma-cyclodextrin, acetonitrile).

5.2.2 Electrophoretic Conditions

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d. x 40 cm total length |

| Background Electrolyte | 12.5 mM Triethylamine phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin and 6% acetonitrile |

| Applied Voltage | -13 kV |

| Temperature | 20 °C |

| Detection Wavelength | 295 nm |

| Injection | Hydrodynamic injection |

5.2.3 Sample Preparation

-

Buffer Preparation: Prepare the background electrolyte as specified above.

-

Sample Solution: Dissolve the moxifloxacin hydrochloride sample in the background electrolyte to a suitable concentration (e.g., 0.5 mg/mL).

5.2.4 Procedure

-

Condition the new capillary by flushing with 1 N NaOH, followed by water, and then the background electrolyte.

-

Equilibrate the capillary with the background electrolyte by applying the running voltage until the current is stable.

-

Inject the sample solution.

-

Apply the separation voltage and record the electropherogram.

-

Identify the peaks corresponding to the different stereoisomers based on their migration times (requires reference standards or a well-characterized sample).

Mechanism of Action and Stereoselectivity

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. The (S,S)-enantiomer of moxifloxacin has the correct three-dimensional conformation to bind effectively to the enzyme-DNA complex, thereby stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death. The other stereoisomers do not fit as precisely into the binding pocket, leading to a significant loss of antibacterial activity.

Logical Workflow for Chiral Analysis

The following diagram outlines the logical workflow for the chiral analysis of a moxifloxacin sample.

Caption: A logical workflow for the chiral analysis of moxifloxacin.

Conclusion

The stereochemistry of moxifloxacin is a fundamental aspect of its pharmacology and is of paramount importance in its development and quality control. The therapeutic efficacy of this potent antibiotic is almost exclusively due to the (S,S)-enantiomer. A thorough understanding of its stereoisomers, coupled with robust methods for stereoselective synthesis and chiral analysis, is essential for ensuring the safety and efficacy of moxifloxacin-containing drug products. This technical guide provides a detailed overview of these critical aspects to support the work of researchers and professionals in the pharmaceutical sciences.

References

- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of (Rac)-Moxifloxacin

Introduction

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent characterized by an 8-methoxy group, which enhances its activity against Gram-positive bacteria while maintaining potent activity against Gram-negative organisms.[1][2] This guide provides a comprehensive overview of the in vitro antibacterial spectrum of racemic Moxifloxacin, detailing its mechanism of action, quantitative susceptibility data against a broad range of clinically relevant bacteria, and the standardized experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Mechanism of Action

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3][6]

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription.[3] Moxifloxacin targets the A subunit of DNA gyrase.[3]

-

Topoisomerase IV: This enzyme is key in the partitioning of chromosomal DNA into daughter cells during bacterial cell division.[5]

By binding to and stabilizing the enzyme-DNA complex, Moxifloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3][7] This irreversible damage to the bacterial chromosome triggers a cascade of events culminating in rapid cell death.[6]

Caption: Moxifloxacin's mechanism of action targeting bacterial topoisomerases.

Data Presentation: In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of Moxifloxacin against a wide array of bacterial isolates. Data are presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, expressed in mg/L.

Table 1: Gram-Positive Aerobes

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | 0.06 | [8][9] |

| Staphylococcus aureus (Quinolone-susceptible) | - | 0.06 | [8] |

| Staphylococcus epidermidis (Quinolone-susceptible) | - | 0.06 | [8] |

| Streptococcus pneumoniae (Penicillin-susceptible) | 0.12 | 0.25 | [8][10][11] |

| Streptococcus pneumoniae (Penicillin-resistant) | 0.12 | 0.25 | [10][12] |

| Streptococcus pyogenes | 0.12 | 0.12 | [8] |

| Streptococcus agalactiae | 0.12 | 0.12 | [8] |

| Enterococcus faecalis | >2 | >2 | [8] |

| Listeria monocytogenes | 0.5 | 0.5 | [8][9] |

| Corynebacterium jekeium | - | 2 | [8] |

Table 2: Gram-Negative Aerobes

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Haemophilus influenzae | ≤0.06 | 0.06 | [12] |

| Moraxella catarrhalis | ≤0.125 | 0.25 | [10] |

| Escherichia coli | 0.06 | 0.5 | [13] |

| Klebsiella pneumoniae | 0.12 | 0.5 | [12] |

| Enterobacter cloacae | 0.25 | 2 | [14] |

| Pseudomonas aeruginosa | 4 | >8 | [14][15] |

| Stenotrophomonas maltophilia | - | - | [14][15] |

| Acinetobacter lwoffii | - | - | [5] |

Table 3: Anaerobic Bacteria

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Bacteroides fragilis | 0.5 | 8 | [16][17] |

| Bacteroides thetaiotaomicron | 1 | 8 | [16] |

| Clostridium perfringens | 0.25 | 0.5 | [18] |

| Clostridium difficile | - | >2 | [8] |

| Gram-positive anaerobic cocci (GPAC) | 0.25 | 1 | [18] |

| Bifidobacterium bivius | - | 2 | [8] |

Table 4: Atypical Bacteria

| Bacterial Species | MIC₉₀ (mg/L) | Reference(s) |

| Mycoplasma pneumoniae | <1.0 | [10] |

| Chlamydia pneumoniae | <1.0 | [10] |

| Legionella pneumophila | <1.0 | [10] |

Experimental Protocols

The determination of Moxifloxacin's in vitro activity is primarily conducted using standardized dilution methods as recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid growth medium.[19][20]

1. Inoculum Preparation:

-

Bacterial colonies are selected from an overnight culture on a non-selective agar plate.

-

A suspension is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

2. Antibiotic Dilution:

-

A stock solution of Moxifloxacin is prepared.

-

Serial two-fold dilutions of the antibiotic are made in Mueller-Hinton broth directly in a 96-well microtiter plate to achieve a range of desired concentrations.[19][21]

3. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well containing the antibiotic dilutions.

-

Control wells are included: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).[19]

-

The plate is incubated under appropriate atmospheric conditions (e.g., ambient air, CO₂-enriched) at 35-37°C for 18-24 hours.[20]

4. MIC Determination:

-

Following incubation, the plate is visually inspected or read with a plate reader.

-

The MIC is defined as the lowest concentration of Moxifloxacin that completely inhibits visible bacterial growth (i.e., the first clear well).[19][20]

Caption: Standard workflow for the Broth Microdilution MIC test.

Agar Dilution Method

This reference method involves incorporating the antibiotic directly into the agar medium.[20][22]

1. Plate Preparation:

-

A stock solution of Moxifloxacin is prepared.

-

Serial two-fold dilutions of the antibiotic are prepared and added to molten Mueller-Hinton agar (or other appropriate agar like Brucella blood agar for anaerobes).[23]

-

The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

This is typically diluted 1:10, and a multipoint inoculator is used to deliver a final inoculum of 10⁴ CFU per spot onto the agar surface.[22][24][25]

3. Inoculation and Incubation:

-

The prepared inoculum spots are applied to the surface of each antibiotic-containing plate and the growth control plate.

-

Plates are allowed to dry before being inverted for incubation.

-

Incubation occurs at 35-37°C for 18-24 hours (up to 48 hours for anaerobes) under appropriate atmospheric conditions.[23][24]

4. MIC Determination:

-

The MIC is the lowest concentration of Moxifloxacin that prevents the visible growth of the organism on the agar plate.[22] Any growth, including a single colony or a faint haze, is considered positive.

Caption: Standard workflow for the Agar Dilution MIC test.

References

- 1. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 4. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 8. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Moxifloxacin, a new antibiotic designed to treat community-acquired respiratory tract infections: a review of microbiologic and pharmacokinetic-pharmacodynamic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In-vitro activity of moxifloxacin against fluoroquinolone-resistant strains of aerobic gram-negative bacilli and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Pharmacodynamics of Moxifloxacin against Anaerobes Studied in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. cmdr.ubc.ca [cmdr.ubc.ca]

- 23. In Vitro Activities of Moxifloxacin against 900 Aerobic and Anaerobic Surgical Isolates from Patients with Intra-Abdominal and Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. academic.oup.com [academic.oup.com]

The Synthesis of Moxifloxacin Hydrochloride: A Technical Guide

An In-depth Examination of the Synthetic Pathways and Key Intermediates for the Production of a Leading Fluoroquinolone Antibiotic

Moxifloxacin hydrochloride, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its complex molecular structure necessitates a multi-step synthesis, the efficiency and purity of which are critical for its pharmaceutical application. This technical guide provides a detailed overview of the prevalent synthetic routes for moxifloxacin hydrochloride and its crucial intermediates, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategy

The most common industrial synthesis of moxifloxacin involves the condensation of a functionalized quinolone core with a chiral bicyclic amine side chain. The key starting materials are typically a 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid derivative and (S,S)-2,8-diazabicyclo[4.3.0]nonane. Variations in the synthetic approach often focus on improving the yield, purity, and cost-effectiveness of these key steps.

A significant advancement in the synthesis involves the use of a borate complex of the quinolone core, which has been shown to improve reaction yields and reduce the formation of impurities.[1][2][3] This guide will detail both the traditional and the improved borate-based methods.

Synthesis of the Quinolone Core

The quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester, is a commercially available intermediate.[3][4] The synthesis of this core is a complex process in itself, but for the purpose of this guide, we will begin with this readily accessible precursor.

Synthesis of the Chiral Side Chain: (S,S)-2,8-diazabicyclo[4.3.0]nonane

The synthesis of the optically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is a critical and challenging aspect of moxifloxacin production.[5] An efficient, five-step synthetic route has been established, which offers high yields and excellent optical purity.[5] This process involves a one-pot dehydration, N-acylation, and cyclization, followed by catalytic hydrogenation, resolution, racemization of the undesired enantiomer, and debenzylation.[5]

Moxifloxacin Synthesis: Key Methodologies

Two primary routes for the condensation of the quinolone core and the chiral side chain are prevalent: a direct condensation and a borate intermediate-mediated condensation.

Method 1: Direct Condensation

This method involves the direct reaction of the quinolone carboxylic acid or its ester with (S,S)-2,8-diazabicyclo[4.3.0]nonane in the presence of a base.[4] While straightforward, this approach can lead to the formation of positional isomers as impurities, which are difficult to separate.[1]

Method 2: Borate Intermediate Condensation

To circumvent the impurity issues associated with direct condensation, an improved process utilizing a borate complex of the quinolone core has been developed.[1][2][3] This method generally proceeds in higher yields and with greater purity.[1]

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of moxifloxacin hydrochloride, based on published patent literature.

Protocol 1: Preparation of the Borate Intermediate[6]

-

Heat propionic anhydride (200.0 g) to 80-85°C.

-

Add boric acid (30.0 g) at a temperature range of 80-90°C and reflux for 2 hours.

-

Cool the mixture to 70°C and add ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate (100 g) under stirring.

-

Raise the reaction mass temperature to 100°C and maintain for 4 hours.

-

After completion of the reaction, cool the mass to 0°C and slowly add purified water (1000.0 ml) at 0°C.

-

Maintain the mixture for 1 hour at 0-5°C.

-

Filter the product, wash with water (400.0 ml), and dry at 45-50°C.

Protocol 2: Condensation of Borate Intermediate with Chiral Amine[6]

-

Suspend 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O3,O4 bis(propyloxy-O)borate (100.0 g) in acetonitrile (445.0 ml).

-

Add (S,S)-2,8-diazabicyclo(4.3.0)nonane (29.0 g) diluted with 50.0 ml acetonitrile.

-

Heat the contents to reflux temperature, optionally in the presence of triethylamine, and maintain for 2 hours.

-

Distill the reaction mass under vacuum to a residue.

-

Add diisopropyl ether (500.0 ml) and cool the contents to 25-30°C.

-

Filter the resulting product, wash with diisopropyl ether (50.0 ml), and dry at 45-50°C.

Protocol 3: Hydrolysis and Salt Formation[1]

-

The intermediate from the condensation step is subjected to hydrolysis to yield moxifloxacin base.

-

Stir moxifloxacin base (70.0 g) with methanol (350.0 ml) at 25-30°C.

-

Adjust the pH to 1.0 – 2.0 using methanolic hydrochloric acid.

-

Chill the contents to 0-5°C and stir for 1 hour at the same temperature.

-

Filter the solid and dry under vacuum at 85-90°C to yield moxifloxacin hydrochloride.

The workflow for a typical batch synthesis is illustrated below:

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic approaches reported in the literature.

Table 1: Comparison of Yields for Moxifloxacin Hydrochloride Synthesis

| Synthetic Route | Starting Material (Quinolone Core) | Molar Yield of Moxifloxacin HCl | Reference |

| Direct Condensation | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinic acid | 57-80% (dependent on amine equivalents) | [6] |

| Borate Intermediate (Acetic Anhydride) | Ethyl ester of quinolinic acid | ~62% (overall) | [3][4] |

| Borate Intermediate (Propionic Anhydride) | Ethyl ester of quinolinic acid | 77% (from moxifloxacin base) | [1] |

| "One Pot" Synthesis | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid borate diacetate | >80% | [6] |

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Solvent | Temperature (°C) | Duration | Reference |

| Borate Formation (Propionic) | Propionic anhydride, Boric acid, Quinolone ester | - | 80-100 | 6 hours | [7] |

| Condensation | Borate intermediate, (S,S)-amine | Acetonitrile | Reflux | 2 hours | [7] |

| Salt Formation | Moxifloxacin base, Methanolic HCl | Methanol | 0-30 | 1 hour | [1][2] |

Conclusion

The synthesis of moxifloxacin hydrochloride is a well-established yet continuously optimized process. The introduction of a borate intermediate has significantly improved the efficiency and purity of the final product by minimizing the formation of isomeric impurities. The synthesis of the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, remains a critical aspect of the overall process, with efficient multi-step procedures being developed to ensure high optical purity. This guide provides a comprehensive overview of the key synthetic strategies and experimental protocols, offering valuable insights for professionals in the field of pharmaceutical development and manufacturing. Further research may focus on the development of even more efficient, cost-effective, and environmentally friendly synthetic routes.

References

- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same - Google Patents [patents.google.com]

- 4. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]

- 7. Process for the synthesis of moxifloxacin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

The Antimicrobial Profile of Moxifloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial activity of moxifloxacin, a fourth-generation fluoroquinolone. The document details its mechanism of action, spectrum of activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of bacterial resistance. Detailed experimental protocols for key assays and quantitative data are presented to support research and development in the field of antimicrobial agents.

Mechanism of Action

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for DNA replication, repair, and transcription.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[5] Moxifloxacin's dual-targeting mechanism contributes to its potent activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[6] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[3][4]

Spectrum of Antimicrobial Activity

Moxifloxacin demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including atypical pathogens and some anaerobes.[1][7][8] This makes it effective in treating various infections, particularly community-acquired respiratory tract infections.[7][9]

Table 1: In Vitro Activity of Moxifloxacin Against Key Bacterial Pathogens (MIC₉₀)

| Bacterial Species | MIC₉₀ (µg/mL) | Reference |

| Gram-Positive Aerobes | ||

| Streptococcus pneumoniae | 0.25 | [1][10] |

| Staphylococcus aureus (methicillin-susceptible) | 0.06 | [1] |

| Streptococcus pyogenes | 0.12 | [1] |

| Streptococcus agalactiae | 0.12 | [1] |

| Enterococcus faecalis | >2 | [1] |

| Gram-Negative Aerobes | ||

| Haemophilus influenzae | 0.06 | [4] |

| Moraxella catarrhalis | 0.06 | [10] |

| Escherichia coli | 1.0 | [11] |

| Klebsiella pneumoniae | 1.0 | [11] |

| Pseudomonas aeruginosa | >4 | [12] |

Pharmacokinetics and Pharmacodynamics

Moxifloxacin exhibits favorable pharmacokinetic properties, including high oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[7][13]

Table 2: Key Pharmacokinetic Parameters of Moxifloxacin (400 mg oral dose in healthy adults)

| Parameter | Value | Reference |

| Cₘₐₓ (Maximum Plasma Concentration) | 2.2 - 3.2 µg/mL | [7][8] |

| Tₘₐₓ (Time to Cₘₐₓ) | 0.5 - 4 hours | [14] |

| AUC₀₋₂₄ (Area Under the Curve) | 34 - 49.3 µg·h/mL | [7][8] |

| Bioavailability | ~86% | [14] |

| Protein Binding | ~40 - 48% | [14] |

| Volume of Distribution (Vd) | 1.8 - 2.0 L/kg | [14] |

| Elimination Half-life (t₁/₂) | ~12 hours | [15] |

| Clearance (CL) | ~0.1 L/h/kg | [8] |

The key pharmacodynamic indices that correlate with the clinical efficacy of moxifloxacin are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cₘₐₓ/MIC). An AUC/MIC ratio of >30-40 is generally considered predictive of a successful clinical outcome for infections caused by Streptococcus pneumoniae.

Mechanisms of Bacterial Resistance

Bacterial resistance to moxifloxacin can emerge through several mechanisms, with the most common being mutations in the target enzymes and active efflux of the drug.

-

Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of moxifloxacin to its targets.[16]

-

Efflux Pumps: Overexpression of efflux pumps can actively transport moxifloxacin out of the bacterial cell, thereby reducing its intracellular concentration and efficacy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][17][18]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Moxifloxacin powder of known potency

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Moxifloxacin Stock Solution: Prepare a stock solution of moxifloxacin at a concentration of 10 times the highest concentration to be tested.

-

Serial Dilutions: Perform serial twofold dilutions of the moxifloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the moxifloxacin dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of moxifloxacin that completely inhibits visible growth of the organism.[19]

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

Materials:

-

CAMHB

-

Moxifloxacin solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Bacterial inoculum adjusted to a starting density of approximately 5 x 10⁵ CFU/mL[3]

-

Sterile test tubes or flasks

-

Shaking incubator (35°C ± 2°C)

-

Agar plates for colony counting

-

Sterile saline or PBS for serial dilutions

Procedure:

-

Preparation: Dispense the appropriate volumes of CAMHB and moxifloxacin solutions into sterile tubes. Include a growth control tube without any antibiotic.

-

Inoculation: Add the prepared bacterial inoculum to each tube to achieve the target starting density.

-

Incubation: Incubate all tubes in a shaking incubator at 35°C ± 2°C.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

-

Colony Counting: After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each moxifloxacin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[20]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the inhibitory effect of moxifloxacin on the enzymatic activity of DNA gyrase and topoisomerase IV.

5.3.1. DNA Gyrase Supercoiling Inhibition Assay

Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP. The inhibition of this activity by moxifloxacin is assessed.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and ATP)

-

Moxifloxacin at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of moxifloxacin.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value (the concentration of moxifloxacin that inhibits 50% of the enzyme activity) can be determined.[21][22]

5.3.2. Topoisomerase IV Decatenation Inhibition Assay

Principle: This assay measures the ability of topoisomerase IV to decatenate (unlink) catenated kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by moxifloxacin is evaluated.

Materials:

-

Purified bacterial topoisomerase IV

-

Catenated kinetoplast DNA (kDNA)

-

Assay buffer (similar to the gyrase assay buffer)

-

Moxifloxacin at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Reaction Setup: Combine the assay buffer, kDNA, and different concentrations of moxifloxacin in a microcentrifuge tube.

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction with a stop solution.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition of decatenation is indicated by the persistence of the high-molecular-weight catenated kDNA at the top of the gel, while the successful decatenation in the control lane will show faster-migrating minicircles. The IC₅₀ can be determined.[23][24]

References

- 1. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. iacld.com [iacld.com]

- 6. inhibitory concentrations mic90: Topics by Science.gov [science.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. files.logixsjournals.com [files.logixsjournals.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the clinical microbiology profile of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Portico [access.portico.org]

- 15. Moxifloxacin Population Pharmacokinetics and Model-Based Comparison of Efficacy between Moxifloxacin and Ofloxacin in African Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. researchgate.net [researchgate.net]

- 21. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Chiral Separation of Moxifloxacin Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral separation of moxifloxacin enantiomers using High-Performance Liquid Chromatography (HPLC). Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, making stereoisomeric separation crucial for ensuring its quality, efficacy, and safety. The methods detailed herein are indispensable for the pharmaceutical industry in monitoring the enantiomeric purity of moxifloxacin hydrochloride and its intermediates. Two primary HPLC-based methodologies are presented: a normal-phase approach utilizing a chiral stationary phase (CSP) and a reversed-phase method employing a chiral mobile phase additive. This guide offers comprehensive experimental procedures, tabulated data for straightforward comparison of methods, and visual workflows to facilitate seamless implementation in a laboratory setting.

Introduction

Moxifloxacin hydrochloride, the (S,S)-enantiomer, is the therapeutically active isomer. The presence of its corresponding (R,R)-enantiomer is considered an impurity and must be carefully controlled during the synthesis and in the final drug product. The existence of this enantiomeric impurity can pose a potential threat to clinical safety. Therefore, robust and reliable analytical methods for the chiral separation of moxifloxacin are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation. This document outlines two effective HPLC methods for the enantioselective analysis of moxifloxacin.

Methods and Protocols

Two primary methods for the chiral separation of moxifloxacin enantiomers are detailed below:

-

Normal-Phase HPLC with a Chiral Stationary Phase (CSP) : This method utilizes a chiral column to directly separate the enantiomers.

-

Reversed-Phase HPLC with a Chiral Mobile Phase Additive : This technique involves the use of a standard achiral column where the separation is achieved by adding a chiral selector to the mobile phase, forming transient diastereomeric complexes with the enantiomers.

Method 1: Normal-Phase HPLC with Chiral Stationary Phase

This method is highly specific and provides reliable determination of the (R,R)-enantiomer in moxifloxacin hydrochloride intermediates.

Experimental Protocol

1. Materials and Reagents:

-

Moxifloxacin Hydrochloride Intermediate I ((S,S)-enantiomer) and its Enantiomer II ((R,R)-enantiomer) reference standards

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ethanol (HPLC grade)

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Chiral Column: DAICEL CHIRALPAK OD-H (250mm × 4.6mm, 5µm), packed with cellulose-tris(3,5-dimethylphenylcarbamate).[1][2]

3. Chromatographic Conditions:

-

Mobile Phase: n-Hexane: Isopropanol (85:15, v/v)[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 35°C[2]

-

Detection Wavelength: 295 nm[2]

-

Injection Volume: 20 µL[2]

-

Solvent for Sample Preparation: n-Hexane: Ethanol (20:80, v/v)[2]

4. Sample Preparation:

-

Test Solution: Accurately weigh about 10.33 mg of Moxifloxacin Hydrochloride Intermediate I, place it in a 10 mL volumetric flask, dissolve, and dilute to volume with the solvent to obtain a solution of approximately 1 mg/mL.[2]

-

Reference Solution: Accurately weigh an appropriate amount of Enantiomer II, dissolve in the mobile phase to prepare a reference solution of about 0.1 mg/mL.[2]

-

System Suitability Solution: Prepare a solution containing approximately 0.2 mg/mL each of Moxifloxacin Hydrochloride Intermediate I and Enantiomer II in the mobile phase.[2]

5. Data Analysis:

-

Record the chromatograms and determine the retention times for both enantiomers.

-

The separation between the two peaks should be adequate (a resolution of 1.9 has been reported).[2]

Quantitative Data Summary

| Parameter | Value |

| Chiral Column | DAICEL CHIRALPAK OD-H (250mm × 4.6mm, 5µm) |

| Mobile Phase | n-Hexane: Isopropanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 295 nm |

| Retention Time (Enantiomer II - R,R) | ~20.5 min |

| Retention Time (Intermediate I - S,S) | ~25.3 min |

| Resolution (Rs) | 1.9 |

Method 2: Reversed-Phase HPLC with Chiral Mobile Phase Additive

This ligand-exchange chromatography method utilizes an achiral column and a mobile phase containing a chiral selector to separate the enantiomers. It offers an alternative to dedicated chiral columns.

Experimental Protocol

1. Materials and Reagents:

-

Moxifloxacin Hydrochloride and its (R,R)-enantiomer reference standards

-

Copper (II) Sulfate Pentahydrate

-

L-Isoleucine

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ortho-phosphoric acid (for pH adjustment)

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Achiral Column: C18, 150 × 4.6 mm, 3 µm particle size.[3][4]

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of a chiral additive solution and an organic solvent. An optimized mobile phase consists of 0.01 M copper (II)-sulfate and L-isoleucine in water (pH adjusted to 3.5) and methanol (70:30, v/v).[3]

-

Flow Rate: 0.9 mL/min[4]

-

Column Temperature: 23°C[3]

-

Detection Wavelength: 293 nm[4]

-

Injection Volume: 10 µL[3]

4. Sample Preparation:

-

Test Solution: Dissolve an appropriate amount of moxifloxacin hydrochloride in the mobile phase to obtain a concentration of 1000 µg/mL.[4]

5. Data Analysis:

-

Record the chromatograms and determine the retention times for both enantiomers. The separation of the two enantiomers should be achieved in less than 20 minutes.[4]

-

This method has been validated for linearity in the range of 0.30–2.50 µg/mL for the (R,R)-enantiomer, with a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL.[3][5]

Quantitative Data Summary

| Parameter | Value |

| Column | Achiral C18 (150 × 4.6 mm, 3 µm) |

| Mobile Phase | 0.01 M Copper (II)-Sulfate and L-Isoleucine in Water (pH 3.5) : Methanol (70:30, v/v) |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 23°C |

| Detection Wavelength | 293 nm |

| Retention Time ((S,S)-moxifloxacin) | ~15.1 min |

| Analysis Time | < 20 min |

| Linearity Range ((R,R)-enantiomer) | 0.30–2.50 µg/mL (R² > 0.998) |

| LOD ((R,R)-enantiomer) | 0.098 µg/mL |

| LOQ ((R,R)-enantiomer) | 0.298 µg/mL |

Visualizations

Caption: Workflow for Chiral Separation using a Chiral Stationary Phase.

Caption: Workflow for Chiral Separation using a Chiral Mobile Phase Additive.

References

- 1. scispace.com [scispace.com]

- 2. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]

- 3. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Development of a Validated RP-HPLC Method for the Estimation of Moxifloxacin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. This document provides a comprehensive guide to developing and validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of moxifloxacin, in accordance with ICH guidelines.

Chromatographic Conditions

A generalized and robust set of chromatographic conditions for the analysis of moxifloxacin is presented below. These conditions have been compiled from various validated methods and can be used as a starting point for method development and validation.

| Parameter | Recommended Conditions |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of a buffer and an organic solvent is typically used. Common examples include: - Phosphate buffer and Methanol (e.g., 60:40 v/v)[1][2] - 0.1% Triethylamine in water and Methanol[3] - 0.01 M Potassium dihydrogen orthophosphate and Methanol (70:30 v/v)[4] - Ammonium formate and Acetonitrile (70:30 v/v)[5] |

| pH of Aqueous Phase | Typically adjusted to a range of 3.0 - 6.5. |

| Flow Rate | 1.0 mL/min is a common and effective flow rate.[1][2][4][6][7] |

| Detection Wavelength | UV detection at approximately 293 nm to 295 nm is optimal for moxifloxacin.[3][5][7][8][9][10][11] |

| Injection Volume | 10 µL to 20 µL.[1][4][5] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C or 50°C).[4][8] |

| Run Time | Typically between 10 to 20 minutes.[3][4][6] |

Experimental Protocols

Preparation of Standard and Sample Solutions

2.1.1. Preparation of Standard Stock Solution:

-

Accurately weigh about 20-25 mg of moxifloxacin working standard.

-

Transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of the mobile phase (or a suitable diluent like methanol or a mixture of methanol and water) and sonicate for 5-10 minutes to dissolve the standard completely.[6]

-

Make up the volume to 50 mL with the same solvent to obtain a standard stock solution.

2.1.2. Preparation of Working Standard Solutions for Linearity:

-

From the standard stock solution, prepare a series of dilutions to cover a concentration range suitable for establishing linearity. A typical range is 10 to 100 µg/mL or 20 to 60 µg/mL.[1][3][6]

-

For example, to prepare a 20 µg/mL solution, dilute an appropriate volume of the stock solution with the mobile phase in a volumetric flask.

2.1.3. Preparation of Sample Solution (from Tablet Dosage Form):

-

Weigh and powder at least 20 tablets to ensure homogeneity.[6][7]

-

Accurately weigh a quantity of the tablet powder equivalent to a specific amount of moxifloxacin (e.g., 100 mg).

-

Transfer the powder to a suitable volumetric flask (e.g., 100 mL).

-

Add a significant volume of the mobile phase (e.g., 70 mL) and sonicate for about 15 minutes to ensure complete extraction of the drug.[6][7]

-

Make up the volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[3][6][7]

-

Further dilute the filtered solution with the mobile phase to a concentration within the linearity range of the method.

Method Validation Protocol

The developed RP-HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be evaluated:

2.2.1. System Suitability: Before starting the validation, the suitability of the chromatographic system should be established.

-

Inject the standard solution (e.g., five or six replicates).

-

Calculate the following parameters:

-

Tailing factor (Asymmetry factor): Should ideally be ≤ 2.

-

Theoretical plates (N): Should be > 2000.

-

Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2%.

-

2.2.2. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, excipients) is determined.

-

Inject a blank (mobile phase), a placebo solution (containing all excipients without the active ingredient), the standard solution, and the sample solution.

-

There should be no interfering peaks at the retention time of moxifloxacin in the blank or placebo chromatograms.

2.2.3. Linearity:

-

Inject the prepared working standard solutions in the selected concentration range (e.g., 10-100 µg/mL).

-

Plot a calibration curve of peak area versus concentration.

-

Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[1]

2.2.4. Precision: The precision of the method is evaluated at three levels: repeatability, intermediate precision (inter-day), and reproducibility.

-

Repeatability (Intra-day precision):

-

Analyze a minimum of six replicate injections of the same sample solution on the same day.

-

The %RSD of the assay results should be ≤ 2%.

-

-

Intermediate Precision (Inter-day precision):

-

Repeat the analysis on two different days, with different analysts or on different equipment if possible.

-

The %RSD between the results from the different days should be ≤ 2%.

-

2.2.5. Accuracy (Recovery): The accuracy of the method is determined by recovery studies.

-

Spike a pre-analyzed sample solution with known amounts of moxifloxacin standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

-

Analyze each spiked sample in triplicate.

-

Calculate the percentage recovery. The mean recovery should be within 98-102%.

2.2.6. Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

-

Introduce small changes to the chromatographic conditions, such as:

-

Flow rate (e.g., ± 0.1 mL/min).

-

Mobile phase composition (e.g., ± 2% in the organic modifier).

-

Column temperature (e.g., ± 5°C).

-

pH of the mobile phase buffer (e.g., ± 0.2 units).

-

-

The system suitability parameters should still be within the acceptable limits after these changes.

2.2.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters are determined to assess the sensitivity of the method.

-

LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated. It can be calculated based on the signal-to-noise ratio (typically 3:1).

-

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often calculated based on a signal-to-noise ratio of 10:1.

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | e.g., 1.2 |

| Theoretical Plates | > 2000 | e.g., 7968[6] |

| %RSD of Peak Areas | ≤ 2% | e.g., 0.58%[6] |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 20 | e.g., 750000 |

| 30 | e.g., 1125000 |

| 40 | e.g., 1500000 |

| 50 | e.g., 1875000 |

| 60 | e.g., 2250000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision Data

| Precision Type | %RSD |

| Repeatability (Intra-day) | e.g., 0.663%[1] |

| Intermediate (Inter-day) | e.g., 0.986%[1] |

Table 4: Accuracy (Recovery) Data

| Spiking Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | e.g., 16 | e.g., 15.9 | e.g., 99.4% |

| 100% | e.g., 20 | e.g., 20.1 | e.g., 100.5% |

| 120% | e.g., 24 | e.g., 23.8 | e.g., 99.2% |

| Mean % Recovery | e.g., 99.7% |

Table 5: Robustness Data

| Parameter Variation | System Suitability Parameter | Result |

| Flow Rate (0.9 mL/min) | Tailing Factor | e.g., 1.25 |

| Flow Rate (1.1 mL/min) | Tailing Factor | e.g., 1.18 |

| Mobile Phase (-2% Organic) | Retention Time | e.g., 6.2 min |

| Mobile Phase (+2% Organic) | Retention Time | e.g., 5.5 min |

Mandatory Visualizations

Caption: Experimental workflow for RP-HPLC method development and validation.

Caption: Logical relationships of analytical method validation parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. jocpr.com [jocpr.com]

- 4. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. pharmanest.net [pharmanest.net]

- 8. ijopp.org [ijopp.org]

- 9. ijrpr.com [ijrpr.com]

- 10. scielo.br [scielo.br]

- 11. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of (Rac)-Moxifloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of racemic Moxifloxacin, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[2] The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of MIC Determination

The fundamental principle behind MIC determination is to challenge a standardized bacterial inoculum with a range of antibiotic concentrations in a defined in vitro system. Following incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC. This value is crucial for understanding the susceptibility of a particular bacterial strain to the tested antibiotic and for establishing therapeutic dosage regimens.

Materials and Reagents

(Rac)-Moxifloxacin

-

This compound hydrochloride powder of known potency (µg/mg).

Media

-

Mueller-Hinton Broth (MHB) for broth microdilution.[3]

-

Mueller-Hinton Agar (MHA) for agar dilution.

-

For fastidious organisms, supplement media as required (e.g., with lysed horse blood and β-NAD for Haemophilus influenzae or 5% defibrinated horse blood for Streptococcus pneumoniae).[4][5]

Reagents

-

Sterile distilled water or other appropriate solvent for Moxifloxacin stock solution preparation (e.g., 0.01N HCl).[6]

-

0.5 McFarland turbidity standard.

-

Sterile saline (0.85% NaCl).

Bacterial Strains

-

Test organisms (clinical isolates or reference strains).

-

Quality Control (QC) strains with known Moxifloxacin MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619).[7]

Equipment

-

Sterile 96-well microtiter plates (U- or V-bottom).

-

Multichannel pipettes.

-

Incubator (35 ± 2°C).

-

Spectrophotometer or turbidity meter.

-

Sterile tubes and flasks.

-

pH meter.

-

Vortex mixer.

Experimental Protocols

Preparation of Moxifloxacin Stock Solution

-

Calculate the required weight of Moxifloxacin powder: Use the following formula to prepare a stock solution of a desired concentration (e.g., 1000 µg/mL).[8] Weight (mg) = (Volume (mL) × Concentration (µg/mL)) / Potency (µg/mg)

-

Dissolution: Accurately weigh the calculated amount of Moxifloxacin powder and dissolve it in a suitable sterile solvent (e.g., sterile distilled water or 0.01N HCl) to achieve the desired stock concentration.[6] Ensure complete dissolution.

-

Sterilization: If the solvent is not sterile, the stock solution should be filter-sterilized through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into sterile tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method